(5E)-2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-5-[(2E)-3-phenylprop-2-en-1-ylidene]-4,5-dihydro-1,3-thiazol-4-one
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Overview
Description
(5E)-2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-5-[(2E)-3-phenylprop-2-en-1-ylidene]-4,5-dihydro-1,3-thiazol-4-one is a complex organic compound that features a unique combination of functional groups, including a piperazine ring, a benzodioxole moiety, and a thiazolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-5-[(2E)-3-phenylprop-2-en-1-ylidene]-4,5-dihydro-1,3-thiazol-4-one typically involves multi-step organic reactions. The starting materials often include 1,3-benzodioxole, piperazine, and thiazolone derivatives. The synthetic route may involve:
Formation of the Benzodioxole-Piperazine Intermediate: This step involves the reaction of 1,3-benzodioxole with piperazine under suitable conditions, such as reflux in an appropriate solvent.
Condensation with Thiazolone: The intermediate is then reacted with a thiazolone derivative in the presence of a base to form the final product. The reaction conditions may include heating and the use of solvents like ethanol or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(5E)-2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-5-[(2E)-3-phenylprop-2-en-1-ylidene]-4,5-dihydro-1,3-thiazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(5E)-2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-5-[(2E)-3-phenylprop-2-en-1-ylidene]-4,5-dihydro-1,3-thiazol-4-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: Its structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (5E)-2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-5-[(2E)-3-phenylprop-2-en-1-ylidene]-4,5-dihydro-1,3-thiazol-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of biological pathways. Specific pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic Acid: An isomer of iodobenzoic acid with applications in organic synthesis.
1,3,4-Oxadiazole Derivatives: Compounds like Raltegravir and Zibotentan, which are used in clinical medicine.
Uniqueness
(5E)-2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-5-[(2E)-3-phenylprop-2-en-1-ylidene]-4,5-dihydro-1,3-thiazol-4-one is unique due to its combination of a piperazine ring, benzodioxole moiety, and thiazolone core, which confer distinct chemical and biological properties not found in similar compounds.
Properties
IUPAC Name |
(5E)-2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S/c28-23-22(8-4-7-18-5-2-1-3-6-18)31-24(25-23)27-13-11-26(12-14-27)16-19-9-10-20-21(15-19)30-17-29-20/h1-10,15H,11-14,16-17H2/b7-4+,22-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTLMKTUZMONAA-RPOCDWGESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC(=O)C(=CC=CC5=CC=CC=C5)S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC(=O)/C(=C\C=C\C5=CC=CC=C5)/S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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